molecular formula C10H13N5O4 B001017 Vidarabine CAS No. 5536-17-4

Vidarabine

Cat. No. B001017
CAS RN: 5536-17-4
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-UHTZMRCNSA-N
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Description

Synthesis Analysis

The synthesis of vidarabine has been achieved through various methods, including enzymatic and chemical processes. Enzymatic synthesis involves multienzymatic reactions catalyzed by immobilized nucleoside phosphorylases, offering a "green" alternative to traditional chemical synthesis due to lower environmental impacts. For instance, uridine phosphorylase from Clostridium perfringens and purine nucleoside phosphorylase from Aeromonas hydrophila have been used to synthesize vidarabine from arabinosyluracil and adenine under optimal conditions, achieving high yields and purity (Serra et al., 2015). Additionally, flow-based enzymatic synthesis has further optimized the production process, enhancing yield and purity while highlighting the method's scalability and applicability for other purine nucleosides (Tamborini et al., 2020).

Molecular Structure Analysis

Vidarabine's molecular structure features a purine nucleoside analog, where the adenine base is attached to an arabinose sugar instead of the more common ribose or deoxyribose. This alteration significantly impacts its antiviral activity and pharmacological properties. The synthesis and investigation of structural analogs, such as 2,6-diamino-9-β-D-arabinofuranosylpurine, further demonstrate the critical role of molecular modifications in enhancing antiviral efficacy and understanding the structure-activity relationship (Xia et al., 2015).

Chemical Reactions and Properties

Chemical modifications and reactions involving vidarabine have been explored to improve its antiviral activity, solubility, and bioavailability. For example, the development of vidarabine monophosphate through direct phosphorylation presents an approach to increase its therapeutic potential by enhancing solubility and cellular uptake. The conversion processes and subsequent purification methods are crucial for achieving high yields of the desired product, as demonstrated in various studies (Zhou Li-hong et al., 2006).

Physical Properties Analysis

Vidarabine's physical properties, such as solubility and stability, are critical for its formulation and therapeutic application. The development of vidarabine-loaded nanoparticles illustrates innovative approaches to overcoming challenges related to its delivery and bioavailability. Such studies provide insights into the physicochemical interactions and polymerization processes that can enhance the drug's effectiveness and applicability (Guise et al., 1990).

Scientific Research Applications

  • Vidarabine significantly reduced mortality in herpes simplex encephalitis, decreasing it from 70% to 28%, with over half of the treated survivors having no or only moderately debilitating neurologic sequelae. This effect was noted without acute drug toxicity (Whitley et al., 1977).

  • The drug exhibits beneficial effects in animal models of heart failure and cancer, suggesting its potential clinical uses beyond antiviral applications (Seifert, 2014).

  • Combinations of vidarabine and co-vidarabine significantly increase antiviral activity against herpes and vaccinia viruses. This indicates a potential for improving therapy for systemic virus infections in humans (Sloan, Kielty, & Miller, 1977).

  • Vidarabine has established clinical utility for herpes simplex infections of the eye and brain. Its potential usefulness in other herpes-related conditions is being evaluated (Whitley, Alford, Hess, & Buchanan, 1980).

  • Early vidarabine therapy is valuable for reducing complications related to herpes zoster, especially when started within the first three days (Whitley et al., 1982).

  • Vidarabine 5′-monophosphate, a soluble form of vidarabine, can be administered intermittently intramuscularly or intravenously for therapy of herpes simplex virus encephalitis and herpes zoster virus infections in immunocompromised patients (Whitley et al., 1980).

  • Vidarabine therapy decreased mortality in babies with neonatal herpes simplex virus infection to 40%, with 32% achieving normal developmental milestones 2 years after therapy (Whitley et al., 1983).

Safety And Hazards

Vidarabine should be handled with care to avoid contact with skin and eyes . Protective equipment should be worn when handling it . In case of accidental ingestion or inhalation, medical advice should be sought immediately .

Future Directions

Vidarabine has been found to have potential in preventing catecholamine-induced arrhythmias without adverse effect on heart function in mice . This suggests that Vidarabine could be a new therapeutic approach for the treatment of cardiovascular disease associated with occlusal disharmony .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1
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InChI Key

OIRDTQYFTABQOQ-UHTZMRCNSA-N
Source PubChem
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Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
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Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
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Molecular Formula

C10H13N5O4
Record name VIDARABINE
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DSSTOX Substance ID

DTXSID80873976
Record name Adenine 9-beta-D-arabinofuranoside
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Molecular Weight

267.24 g/mol
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Physical Description

Vidarabine is a white to off-white crystalline powder. (NTP, 1992), Solid
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Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/, 1.40e+01 g/L
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Mechanism of Action

Vidarabine stops replication of herpes viral DNA in 2 ways: 1) competitive inhibition of viral DNA polymerase, and consequently 2) incorporation into and termination of the growing viral DNA chain. Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP, which is the active form of vidarabine that acts as both an inhibitor and a substrate of viral DNA polymerase. By acting as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA. Ara-ATP can also be incorporated into the DNA strand to replace many of the adenosine bases, resulting in the disruption of DNA synthesis., The antiviral mechanism of action has not been established. Vidarabine appears to interfere with the early steps of viral DNA synthesis., The antiviral mechanism of vidarabine is incompletely understood, but vidarabine is an inhibitor of viral DNA synthesis. Cellular enzymes phosphorylate vidarabine to the triphosphate, which inhibits viral DNA polymerase activity in a manner that is competitive with deoxyadenosine triphosphate. Vidarabine triphosphate is incorporated into both cellular and viral DNA, where it may act as a chain terminator. Vidarabine triphosphate also inhibits ribonucleoside reductase, RNA polyadenylation, and S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in transmethylation reactions.
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Product Name

Vidarabine

Color/Form

Crystals from water, Needles from water

CAS RN

5536-17-4, 24356-66-9
Record name VIDARABINE
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Melting Point

500 to 518 °F (NTP, 1992), 257.0-257.5 °C (0.4 H2O), 257.00 °C. @ 760.00 mm Hg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,400
Citations
R Whitley, C Alford, F Hess, R Buchanan - Drugs, 1980 - Springer
… Synopsis:Vidarabine 2 is the first drug to become generally … Pharmacology: Vidarabine is a purine nucleoside derivative … 12-hour infusion of vidarabine at standard dosages of 10 to …
Number of citations: 108 link.springer.com
WH Hong, T Chang, RE Daly - Analytical Profiles of Drug Substances, 1986 - Elsevier
… of vidarabine presented in Figure 1 was taken as a 0.5% dispersion of vidarabine in … Table I gives the infrared assignments which are consistent with the structure of vidarabine. …
Number of citations: 5 www.sciencedirect.com
RJ Whitley, BC Tucker, AW Kinkel… - Antimicrobial agents …, 1980 - Am Soc Microbiol
… , vidarabine 5'monophosphate was metabolized in a fashion comparable to the metabolism of vidarabine and … After administration, 40 to 50% of the vidarabine 5'-monophosphate was …
Number of citations: 80 journals.asm.org
RA Buchanan, F Hess - Pharmacology & Therapeutics, 1980 - Elsevier
… Early studies revealed that vidarabine effectively inhibits the growth of certain viruses and … These discoveries supplied the incentive for the full study of vidarabine as a chemotherapeutic …
Number of citations: 48 www.sciencedirect.com
RJ Whitley, AJ Nahmias, SJ Soong, GG Galasso… - …, 1980 - publications.aap.org
Vidarabine (adenine arabinoside) was evaluated for treatment of neonatal herpes simplex virus infection in a randomized controlled study. Of 56 infected newborns, 13 had infection of …
Number of citations: 419 publications.aap.org
RJ Whitley, CA Alford, MS Hirsch… - … England Journal of …, 1986 - Mass Medical Soc
We randomly assigned 208 patients who underwent brain biopsy for presumptive herpes simplex encephalitis to receive either vidarabine (15 mg per kilogram of body weight per day) …
Number of citations: 993 www.nejm.org
RB Pollard, JL Smith, EA Neal, PB Gregory… - Jama, 1978 - jamanetwork.com
… Effect of two courses of vidarabine on serum Dane particle DNA polymerase activity (pieomoles … Because vidarabine produced side effects in our two patients, we believe that its use in …
Number of citations: 161 jamanetwork.com
RJ Whitley, SJ Soong, R Dolin, R Betts… - … England Journal of …, 1982 - Mass Medical Soc
… vidarabine remained poorly defined. The present study was conducted to determine specifically whether vidarabine … clinical usefulness of early vidarabine therapy for localized herpes-…
Number of citations: 244 www.nejm.org
Y Honma, N Niitsua - Leukemia & Lymphoma, 2000 - Taylor & Francis
Although 2″-deoxycoformycin (dCF) has been reported in clinical trials to be less effective against myeloid than lymphoid malignancies, it may be useful for treating monocytic …
Number of citations: 13 www.tandfonline.com
G GARCIA, CI SMITH, JEDI WEISSBERG… - Annals of internal …, 1987 - acpjournals.org
Study Objective: To determine the efficacy of adenine arabinoside monophosphate (Ara-AMP; vidarabine phosphate) with or without human leukocyte interferon in chronic hepatitis B. …
Number of citations: 110 www.acpjournals.org

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